molecular formula C20H26O3 B024750 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3,3-dimethyl-1-butynyl)phenyl)-4-propyl- CAS No. 108613-94-1

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3,3-dimethyl-1-butynyl)phenyl)-4-propyl-

Katalognummer B024750
CAS-Nummer: 108613-94-1
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: GJWLNQKYDPWQPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3,3-dimethyl-1-butynyl)phenyl)-4-propyl- is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly known as DBO-PROT and has been found to have various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

DBO-PROT has been extensively researched for its potential applications in scientific research. It has been found to have various biological activities, including antitumor, antiviral, and antibacterial properties. DBO-PROT has also been found to be a potent inhibitor of the enzyme human immunodeficiency virus type-1 (HIV-1) integrase, which is essential for the replication of the virus.

Wirkmechanismus

The mechanism of action of DBO-PROT involves the inhibition of the HIV-1 integrase enzyme. This enzyme is responsible for the integration of the viral DNA into the host cell's genome, which is essential for the replication of the virus. DBO-PROT binds to the active site of the integrase enzyme, preventing the integration of the viral DNA into the host cell's genome.

Biochemische Und Physiologische Effekte

DBO-PROT has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DBO-PROT has also been found to have antiviral activity against HIV-1, herpes simplex virus type 1 (HSV-1), and hepatitis B virus (HBV). Additionally, DBO-PROT has been found to have antibacterial activity against various Gram-positive and Gram-negative bacteria.

Vorteile Und Einschränkungen Für Laborexperimente

DBO-PROT has several advantages for lab experiments. It is a potent inhibitor of the HIV-1 integrase enzyme, making it an excellent tool for studying the replication of the virus. DBO-PROT has also been found to have antitumor, antiviral, and antibacterial properties, making it a versatile compound for various biological studies. However, the limitations of DBO-PROT include its low solubility in water, which can make it challenging to work with in some experiments.

Zukünftige Richtungen

There are several future directions for the research of DBO-PROT. One potential direction is to investigate its potential as a therapeutic agent for the treatment of HIV-1 and other viral infections. Another potential direction is to study its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of DBO-PROT and to optimize its synthesis method to improve its yield and solubility.
Conclusion:
In conclusion, DBO-PROT is a chemical compound that has been extensively researched for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, including antitumor, antiviral, and antibacterial properties. DBO-PROT is a potent inhibitor of the HIV-1 integrase enzyme, making it an excellent tool for studying the replication of the virus. Future research is needed to understand the full potential of DBO-PROT as a therapeutic agent for the treatment of various diseases.

Synthesemethoden

The synthesis of DBO-PROT involves the reaction of 4-(3,3-dimethyl-1-butynyl)phenyl magnesium bromide with 1,4-dibromobutane. The resulting compound is then treated with potassium carbonate to obtain DBO-PROT. The yield of this synthesis method is reported to be around 60%.

Eigenschaften

CAS-Nummer

108613-94-1

Produktname

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3,3-dimethyl-1-butynyl)phenyl)-4-propyl-

Molekularformel

C20H26O3

Molekulargewicht

314.4 g/mol

IUPAC-Name

1-[4-(3,3-dimethylbut-1-ynyl)phenyl]-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C20H26O3/c1-5-11-19-13-21-20(22-14-19,23-15-19)17-8-6-16(7-9-17)10-12-18(2,3)4/h6-9H,5,11,13-15H2,1-4H3

InChI-Schlüssel

GJWLNQKYDPWQPK-UHFFFAOYSA-N

SMILES

CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CC(C)(C)C

Kanonische SMILES

CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CC(C)(C)C

Andere CAS-Nummern

108613-94-1

Synonyme

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3,3-dimethyl-1-butynyl)phenyl) -4-propyl-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.